molecular formula C5H5NO3 B8682800 3-methyl-2H-1,3-oxazine-2,6(3H)-dione CAS No. 53907-44-1

3-methyl-2H-1,3-oxazine-2,6(3H)-dione

Cat. No. B8682800
CAS RN: 53907-44-1
M. Wt: 127.10 g/mol
InChI Key: XXJVBDWSCTZNGK-UHFFFAOYSA-N
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Patent
US07943638B2

Procedure details

Under ice cooling, 568 mg of sodium hydride (60%) was added to a mixture of 181 mg of dimethyl malonate and 70 ml of N,N-dimethylformamide and the mixture was stirred for 20 minutes. After the mixture was heated to 80° C., 1.50 g of 3-methyl-2H-1,3-oxazine-2,6(3H)-dione was added to the mixture, followed by further stirring at 120° C. for 7 hours. The reaction mixture was concentrated under reduced pressure, 2 mol/L hydrochloric acid was added to the residue, and the mixture was stirred at 60° C. for 15 minutes. The mixture was extracted with ethyl acetate. The organic layer was washed with an aqueous saturated sodium chloride solution, dried with sodium sulfate, filtered, and concentrated. The residue was subjected to silica gel column chromatography (eluent: ethyl acetate) to obtain 100 mg of methyl 4-hydroxy-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate represented by the formula:
Quantity
568 mg
Type
reactant
Reaction Step One
Quantity
181 mg
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[H-].[Na+].[C:3]([O:10][CH3:11])(=[O:9])[CH2:4][C:5](OC)=[O:6].[CH3:12][N:13]1[CH:18]=[CH:17][C:16](=O)[O:15]C1=O>CN(C)C=O>[OH:15][C:16]1[CH:17]=[CH:18][N:13]([CH3:12])[C:5](=[O:6])[C:4]=1[C:3]([O:10][CH3:11])=[O:9] |f:0.1|

Inputs

Step One
Name
Quantity
568 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
181 mg
Type
reactant
Smiles
C(CC(=O)OC)(=O)OC
Name
Quantity
70 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
1.5 g
Type
reactant
Smiles
CN1C(OC(C=C1)=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
by further stirring at 120° C. for 7 hours
Duration
7 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure, 2 mol/L hydrochloric acid
ADDITION
Type
ADDITION
Details
was added to the residue
STIRRING
Type
STIRRING
Details
the mixture was stirred at 60° C. for 15 minutes
Duration
15 min
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with an aqueous saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
OC1=C(C(N(C=C1)C)=O)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 100 mg
YIELD: CALCULATEDPERCENTYIELD 39.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.